2-hydroxyacetate;nickel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyacetate;nickel(2+), also known as nickel hydroxyacetate, is a coordination compound with the molecular formula C4H6NiO6. It is a nickel salt of hydroxyacetic acid and is characterized by its green powder appearance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel hydroxyacetate can be synthesized through the hydrolysis of nickel salts in the presence of hydroxyacetic acid. One common method involves dissolving nickel hydroxide in concentrated ammonia to form a complex, which is then allowed to react with hydroxyacetic acid under controlled conditions . Another method involves the reaction of nickel chloride with hydroxyacetic acid in an aqueous medium, followed by precipitation and purification .
Industrial Production Methods
Industrial production of nickel hydroxyacetate typically involves large-scale hydrolysis reactions using nickel salts and hydroxyacetic acid. The process is optimized to ensure high yield and purity, often involving steps such as filtration, drying, and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nickel hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel oxide (NiO) under specific conditions.
Reduction: It can be reduced to metallic nickel using reducing agents like hydrogen gas.
Substitution: It can undergo substitution reactions where the hydroxyacetate ligand is replaced by other ligands such as halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halide salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Nickel oxide (NiO).
Reduction: Metallic nickel (Ni).
Substitution: Nickel halides (e.g., NiCl2, NiBr2).
Wissenschaftliche Forschungsanwendungen
Nickel hydroxyacetate has several scientific research applications:
Material Science: It is used in the synthesis of nickel nanoparticles and other nanomaterials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of nickel-based batteries and other electrochemical devices.
Wirkmechanismus
The mechanism of action of nickel hydroxyacetate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel ion in the compound can participate in electron transfer processes, making it an effective catalyst in many reactions. The hydroxyacetate ligand can also influence the reactivity and stability of the compound by providing a suitable coordination environment .
Vergleich Mit ähnlichen Verbindungen
Nickel hydroxyacetate can be compared with other nickel-based compounds such as:
Nickel Hydroxide (Ni(OH)2): Similar in structure but lacks the hydroxyacetate ligand, making it less versatile in certain catalytic applications.
Nickel Acetate (Ni(C2H3O2)2): Contains acetate ligands instead of hydroxyacetate, which can affect its solubility and reactivity.
Nickel Halides (NiX2): These compounds have halide ligands and are often used in different types of chemical reactions compared to nickel hydroxyacetate.
Nickel hydroxyacetate is unique due to its specific ligand environment, which provides distinct chemical properties and reactivity compared to other nickel compounds .
Eigenschaften
Molekularformel |
C2H3NiO3+ |
---|---|
Molekulargewicht |
133.74 g/mol |
IUPAC-Name |
2-hydroxyacetate;nickel(2+) |
InChI |
InChI=1S/C2H4O3.Ni/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+2/p-1 |
InChI-Schlüssel |
ULUOIDUEOSSMLF-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)[O-])O.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.